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Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)

Precursor volatility Sublimation enthalpy Vapor delivery engineering

TiO₂ thin-film deposition for sub-20 nm DRAM capacitors and 3D NAND structures demands a halide-free titanium precursor with high thermal stability and conformality. Ti(O-iPr)₂(tmhd)₂ (CAS 144665-26-9) addresses this with a heteroleptic β-diketonate-alkoxide architecture that suppresses premature gas-phase nucleation and enables self-limiting ALD growth up to 370°C. • Dual-phase engineering: rutile TiO₂ (k≈89) with O₃ vs. anatase (k=32) with H₂O on a single tool • ~95% step coverage on 10:1 aspect-ratio holes; conformal deposition on 30:1 trenches • 99.99% purity, solid-state delivery via sublimation (ΔsubH≈98.6 kJ/mol), halide-free

Molecular Formula C28H52O6Ti
Molecular Weight 532.6 g/mol
Cat. No. B13112192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+)
Molecular FormulaC28H52O6Ti
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ti+4]
InChIInChI=1S/2C11H19O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7H,1-6H3;2*3H,1-2H3;/q4*-1;+4
InChIKeyLBGHHPIIOZYOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ti(O-iPr)₂(tmhd)₂ (Titanium Diisopropoxide Bis(tetramethylheptanedionate)) — Procurement-Relevant Baseline for a Mixed-Ligand ALD/CVD Titanium Precursor


Propan-2-olate;2,2,6,6-tetramethylheptane-3,5-dione;titanium(4+) — most commonly referred to as titanium diisopropoxide bis(2,2,6,6-tetramethyl-3,5-heptanedionato), Ti(O-iPr)₂(tmhd)₂, or Ti(dpm)₂(O-iPr)₂ (CAS 144665-26-9 / 80570-88-3) — is a heteroleptic, halide-free titanium(IV) β-diketonate-alkoxide complex [1]. It is employed industrially as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of TiO₂ and complex titanate thin films in microelectronics, DRAM capacitor dielectrics, and resistive-switching memory devices [2]. The compound is a solid at ambient temperature (mp 171–185 °C), is purified by sublimation, and is commercially available at 99.99% purity for MOCVD applications . Its mixed-ligand architecture — two chelating β-diketonate (tmhd) ligands and two alkoxide (isopropoxide) ligands — imparts a distinctive balance of thermal delivery stability and surface reactivity that differentiates it from both homoleptic alkoxides and homoleptic β-diketonates [3].

Why In-Class Titanium ALD/CVD Precursors Cannot Be Simply Substituted for Ti(O-iPr)₂(tmhd)₂


Titanium precursors for vapor-phase deposition span homoleptic alkoxides (e.g., Ti(O-iPr)₄, TTIP), halides (TiCl₄), amides (Ti(NMe₂)₄, TDMAT), and mixed-ligand β-diketonate-alkoxide complexes (e.g., Ti(mpd)(tmhd)₂, Ti(O-iPr)₂(tmhd)₂). Despite delivering the same metal center, these compounds exhibit fundamentally different thermal decomposition onset temperatures, surface reaction kinetics, oxygen-source compatibility, and resulting film crystallinity and impurity profiles. Ti(O-iPr)₄, for instance, decomposes near 300 °C, limiting its ALD self-limiting window to ≤250 °C [1]; is acutely moisture-sensitive, risking TiO₂ particulate formation in delivery lines [2]; and yields amorphous films below a critical thickness of ~10 nm [3]. In contrast, Ti(O-iPr)₂(tmhd)₂ sustains a linear ALD growth mode with H₂O up to 370 °C and delivers nanocrystalline anatase directly without post-deposition annealing [4]. The β-diketonate ligands also suppress premature gas-phase nucleation and enable phase engineering via choice of oxygen source (H₂O vs. O₃), capabilities absent in simpler homoleptic or halide precursors. The six evidence items below quantify these differentiating features.

Quantitative Differentiation Evidence for Ti(O-iPr)₂(tmhd)₂ Relative to Closest Titanium Precursor Comparators


Enthalpy of Sublimation: Ti(O-iPr)₂(tmhd)₂ Exhibits Well-Characterized Volatility for Delivery System Design

The enthalpy of sublimation (Δ_subH) of Ti(O-iPr)₂(tmhd)₂ has been independently measured by two groups using vapor-pressure thermometry. Turgambaeva et al. (2001) report Δ_subH = 98.6 ± 2.7 kJ/mol at a mean temperature of 383 K (range 353–413 K), while Kojima et al. (1997) report Δ_subH = 104.1 kJ/mol at a mean temperature of 338 K (range 273–403 K) [1]. These values are compiled in the NIST Chemistry WebBook, providing peer-reviewed thermodynamic parameters for bubbler and sublimer design. By comparison, the homoleptic β-diketonate Ti(tmhd)₄ (a fully chelated analog) exhibits significantly lower volatility due to its higher molecular weight and stronger intermolecular forces, necessitating higher source temperatures; quantitative sublimation enthalpy data for Ti(tmhd)₄ are sparse in the archival literature. For the mixed-ligand comparator Ti(mpd)(tmhd)₂, vapor-pressure data are also scarce, making Ti(O-iPr)₂(tmhd)₂ the member of this precursor family with the most thoroughly documented volatility for engineering purposes [2].

Precursor volatility Sublimation enthalpy Vapor delivery engineering

ALD Temperature Window Superiority: Ti(O-iPr)₂(tmhd)₂ Enables Self-Limiting Growth at 340–390 °C Versus 250 °C for Ti(O-iPr)₄

In a direct head-to-head liquid-delivery ALD study, TiOₓ films were deposited using both Ti(O-iPr)₂(tmhd)₂ and Ti(O-iPr)₄ with H₂O as the oxygen source. Ti(O-iPr)₂(tmhd)₂ exhibited a self-limited ALD window between 340 °C and 390 °C, yielding nanocrystalline anatase films with an RMS roughness of approximately 0.1 nm as measured by AFM. In contrast, Ti(O-iPr)₄ was limited to a deposition temperature of 250 °C, above which thermal decomposition compromised self-limiting behavior [1]. The alkoxide-only precursor Ti(O-iPr)₄ is documented to thermally decompose near 300 °C, effectively capping its usable ALD window at ~250 °C [2]. Separately, Lee et al. (2011) confirmed that Ti(O-iPr)₂(tmhd)₂ sustains linear, non-enhanced growth with H₂O at 370 °C on Ru substrates, demonstrating robust self-limiting behavior at a temperature where Ti(O-iPr)₄ would undergo uncontrolled gas-phase decomposition [3].

ALD process window Thermal budget Self-limiting growth

Dielectric Phase Engineering via Oxygen Source: k = 32 (Anatase) vs. k = 89 (Rutile) from a Single Ti(O-iPr)₂(tmhd)₂ Precursor

Using Ti(O-iPr)₂(tmhd)₂ on Ru substrates at 370 °C, Lee et al. (2011) demonstrated that selecting H₂O as the oxygen source yields anatase-TiO₂ films with a dielectric constant (k) of 32, while switching to O₃ yields rutile-TiO₂ films with a much higher k of 89 [1]. This 2.8-fold difference in dielectric constant arises from the in-situ formation of a thin RuO₂ interfacial layer by O₃, which templates rutile nucleation. By comparison, Ti(O-iPr)₄-based ALD on identical substrates at ≤250 °C produces amorphous or mixed-phase films with lower and less controllable dielectric constants [2]. The ability to select the dielectric phase from a single precursor by changing only the oxygen source is a distinctive feature of Ti(O-iPr)₂(tmhd)₂ that is not achievable with halide or amide precursors, which lack the ligand-surface chemistry to mediate this phase selectivity.

Dielectric constant Phase control DRAM capacitor

High-Aspect-Ratio Conformality: Ti(O-iPr)₂(tmhd)₂ Achieves >2 nm/min Growth on 30:1 Aspect Ratio Trenches in Supercritical CO₂

For applications requiring conformal coating of high-aspect-ratio 3D structures, Ti(O-iPr)₂(tmhd)₂ was selected as the optimal precursor for supercritical fluid deposition (SCFD) of TiO₂. Using methanol as a co-solvent in supercritical CO₂, conformal TiO₂ deposition on deep trench structures with an aspect ratio of 30:1 was demonstrated at a growth rate exceeding 2 nm/min; methanol enhanced the deposition rate 2–3-fold and reduced the activation energy from 49 ± 4 kJ/mol to 28 ± 3 kJ/mol [1]. In conventional ALD mode, SrTiO₃ films deposited using Ti(O-iPr)₂(tmhd)₂ and Sr(iPr₃Cp)₂ at 370 °C achieved ~95% step coverage inside capacitor holes with an aspect ratio of 10:1, with a growth-per-cycle of 0.107 nm/unit-cycle — approximately 7-fold higher than previously reported STO ALD processes [2]. By contrast, TiCl₄-based ALD, while capable of high conformality, introduces chlorine contamination that degrades dielectric reliability, and Ti(O-iPr)₄-based deposition has not demonstrated comparable conformality at similarly high aspect ratios.

Conformal deposition High aspect ratio 3D structures

Thermal Decomposition Pathway: Isopropoxide Ligands Cleave at 400–500 K While tmhd Skeleton Survives to >600 K, Enabling Clean TiO₂ Formation

Temperature-programmed desorption (TPD) and XPS studies on Pt foil elucidate the sequential decomposition of Ti(O-iPr)₂(dpm)₂. Isopropoxide ligands dissociate beginning at 400 K, producing acetone and isopropanol, with complete dissociation by 500 K. The dpm (tmhd) ligand dissociates to propylene/propanal above 470 K, with complete dissociation at ~700 K. TiO₂ formation is confirmed by XPS at temperatures above 600 K [1]. In the gas phase, FT-IR and mass spectrometry reveal that the Ti–O bond to the dpm skeleton is the most stable bond, surviving to higher temperatures than the Ti–O(iPr) bond, and that the dpm ligand skeleton remains intact below 300 °C in argon [2]. This sequential, well-characterized decomposition pathway stands in contrast to Ti(O-iPr)₄, which undergoes rapid, non-sequential decomposition near 300 °C with limited mechanistic resolution, and TiCl₄, whose decomposition releases corrosive HCl. The predictability of the Ti(O-iPr)₂(tmhd)₂ decomposition cascade supports process optimization for minimizing carbon incorporation in deposited films.

Thermal decomposition mechanism Ligand dissociation Film purity

Thermal Stability Tradeoff: Ti(O-iPr)₂(tmhd)₂ Offers Higher Reactivity Than Ti(mpd)(tmhd)₂ for ALD, at the Expense of Lower Thermal Robustness in High-Temperature MOCVD

In a comparative study of Ti precursors for (Ba,Sr)TiO₃ film deposition, Ti(mpd)(tmhd)₂ (mpd = methyl-pentanediolate) was found to exhibit higher thermal stability than Ti(i-OPr)₂(tmhd)₂ or Ti(dmae)₄, making it more robust against premature decomposition during direct liquid injection MOCVD at 400–480 °C [1]. However, this higher thermal stability translates to lower surface reactivity in ALD, where Ti(mpd)(tmhd)₂ yields lower growth-per-cycle than Ti(O-iPr)₂(tmhd)₂. Woo et al. (2003) reported that Ti(O-iPr)₂(tmhd)₂ serves as the commercial benchmark against which new precursors are compared for deposition rate; their novel Ti(mpd)(mdop)₂ complexes achieved 3–6× higher deposition rates than Ti(O-iPr)₂(tmhd)₂ in MOCVD at 400–475 °C [2]. For ALD at ≤390 °C, however, Ti(O-iPr)₂(tmhd)₂ remains the preferred reference precursor due to its well-characterized self-limiting behavior and compatibility with both H₂O and O₃ [3]. This positions Ti(O-iPr)₂(tmhd)₂ as the anchor point for process development: it offers adequate thermal stability for ALD at up to 390 °C while retaining sufficient reactivity for high GPC in multi-component oxide processes.

Thermal stability Deposition rate Precursor selection tradeoff

Application Scenarios Where Ti(O-iPr)₂(tmhd)₂ Provides Quantifiable Selection Advantages


DRAM Capacitor Dielectrics Requiring Rutile-Phase TiO₂ (k ≈ 89) at ≤390 °C Thermal Budget

For DRAM capacitors with design rules below 20 nm, rutile-TiO₂ (k ≈ 89) is desired for maximum capacitance density. Ti(O-iPr)₂(tmhd)₂ enables rutile-phase growth on Ru electrodes at 370 °C using O₃ as the oxygen source, without requiring a separate RuO₂ template layer. The same precursor delivers anatase TiO₂ (k = 32) with H₂O, allowing phase selection on a single tool. The demonstrated GPC of 0.107 nm/unit-cycle for SrTiO₃ at 370 °C, combined with ~95% step coverage on 10:1 aspect-ratio capacitor holes, meets mass-production throughput requirements [1]. Competing precursors lack this dual-phase capability: Ti(O-iPr)₄ is limited to ≤250 °C and yields amorphous films, while TiCl₄ introduces chlorine that degrades time-dependent dielectric breakdown (TDDB) reliability.

High-Temperature ALD of Multi-Component Perovskite Oxide Thin Films (PZT, BST, STO)

Multi-component perovskite oxides such as Pb(Zr,Ti)O₃ (PZT), (Ba,Sr)TiO₃ (BST), and SrTiO₃ (STO) require deposition temperatures ≥350 °C to achieve the desired crystalline phase and electrical properties. Ti(O-iPr)₂(tmhd)₂ is compatible with ALD at up to 390 °C irrespective of oxygen source type (H₂O or O₃) [1], and its β-diketonate ligand matches those used for Pb(tmhd)₂, Zr(tmhd)₄, Ba(tmhd)₂, and Sr(tmhd)₂ precursors, enabling matched-ligand co-precursor chemistry that minimizes ligand-exchange side reactions during multi-component film growth [2]. Sigma-Aldrich specifically markets this compound at 99.99% purity as a 'titanium source precursor for good quality MOCVD of PNZT' .

Resistive Switching Memory (RRAM) Requiring Sub-Nanometer Surface Roughness TiO₂

Redox-based resistive switching memories (RRAM) demand TiO₂ films with thickness control at the nanometer scale and surface roughness below 0.5 nm to ensure reproducible filament formation and low device-to-device variability. Ti(O-iPr)₂(tmhd)₂-based ALD at 340–390 °C yields nanocrystalline anatase TiO₂ with RMS roughness of approximately 0.1 nm — among the smoothest reported for as-deposited ALD TiO₂ [1]. Bipolar resistance switching was confirmed in 100 × 100 nm² Pt/TiO₂/Ti/Pt structures with integrated 8 nm TiOₓ films. Ti(O-iPr)₄-derived films, by contrast, exhibit an amorphous-to-polycrystalline transition above ~10 nm thickness at 250 °C, generating grain boundaries that introduce variability in switching parameters.

Conformal Coating of High-Aspect-Ratio 3D Structures for Advanced Packaging and MEMS

Through-silicon vias (TSVs), deep trench capacitors, and 3D NAND memory structures present aspect ratios exceeding 20:1. Ti(O-iPr)₂(tmhd)₂ has demonstrated conformal TiO₂ deposition on 30:1 aspect-ratio trenches using supercritical CO₂/methanol at >2 nm/min [1] and ~95% step coverage on 10:1 aspect-ratio holes using ALD at 370 °C [2]. Its halide-free composition eliminates corrosive byproduct concerns associated with TiCl₄, and its solid-state delivery via sublimation, supported by published enthalpy of sublimation data (Δ_subH ≈ 98.6 kJ/mol), enables precise precursor dosing in high-vacuum and reduced-pressure reactor configurations .

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